BenchChemオンラインストアへようこそ!

1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one

anticancer cytotoxicity structure-activity relationship

1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one (CAS 40235-42-5), systematically designated as 2H-chromeno[3,4-d][1,2,3]triazol-4-one, is the unsubstituted parent heterocycle of the chromeno-triazole fused class with molecular formula C9H5N3O2 and a molecular weight of 187.16 g/mol. The scaffold comprises a chromenone (benzopyran-4-one) ring fused to a 1,2,3-triazole at the 3,4-positions, offering a rigid, planar tricyclic framework with one hydrogen-bond donor and four hydrogen-bond acceptors.

Molecular Formula C9H5N3O2
Molecular Weight 187.15 g/mol
CAS No. 40235-42-5
Cat. No. B12900050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one
CAS40235-42-5
Molecular FormulaC9H5N3O2
Molecular Weight187.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NNN=C3C(=O)O2
InChIInChI=1S/C9H5N3O2/c13-9-8-7(10-12-11-8)5-3-1-2-4-6(5)14-9/h1-4H,(H,10,11,12)
InChIKeyYGEURFRKJHVNCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

40235-42-5 | Chromeno[3,4-d][1,2,3]triazol-4(1H)-one: Core Scaffold Procurement & Differentiation Guide


1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one (CAS 40235-42-5), systematically designated as 2H-chromeno[3,4-d][1,2,3]triazol-4-one, is the unsubstituted parent heterocycle of the chromeno-triazole fused class with molecular formula C9H5N3O2 and a molecular weight of 187.16 g/mol [1]. The scaffold comprises a chromenone (benzopyran-4-one) ring fused to a 1,2,3-triazole at the 3,4-positions, offering a rigid, planar tricyclic framework with one hydrogen-bond donor and four hydrogen-bond acceptors . Unlike its numerous N-substituted derivatives, this compound bears a free N–H at the triazole 1-position, making it the minimal pharmacophoric core for structure–activity relationship (SAR) exploration and a direct precursor for diversification via N-functionalization [2].

Why Unsubstituted Chromeno-Triazole Scaffolds Cannot Be Interchanged with N-Substituted or Coumarin Analogs


The unsubstituted chromeno[3,4-d][1,2,3]triazol-4-one core (40235-42-5) is not functionally interchangeable with its N-alkyl/aryl derivatives or simpler coumarin analogs. Published structure–activity relationship (SAR) data for chromone-triazole dyads demonstrate that even a single methyl substitution at the triazole N–1 position shifts cytotoxicity IC50 values by 2.7- to 8.4-fold across three cancer cell lines: from 0.65 µM (unsubstituted triazole, compound 2a) to 0.24–0.52 µM (N-methyl, compound 2b), with a concurrent 3–4× potency gain over doxorubicin [1]. Similarly, in the butyrylcholinesterase (BuChE) inhibition space, 1,2,3-triazole-chromenone derivatives exhibit a sharp SAR dependence on N-substituent identity, with highly selective BuChE over AChE profiles achievable only through precise substitution patterns [2]. Substituting the core compound with a non-triazole coumarin (e.g., 4-azidocoumarin, CAS 42373-56-8) fundamentally alters both the hydrogen-bonding capacity and the metabolic susceptibility of the scaffold [3]. For researchers seeking reproducible SAR starting points or building block fidelity in fragment-based discovery, sourcing the exact unsubstituted parent compound is therefore non-negotiable.

Quantitative Differentiation Evidence: Chromeno[3,4-d][1,2,3]triazol-4(1H)-one vs. Closest Analogs


N-Unsubstituted vs. N-Methyl Chromeno-Triazol-4-one: Cytotoxic SAR Differential Across Three Cancer Cell Lines

In a head-to-head SAR study, the unsubstituted triazole compound 2a (IC50 = 0.65 µM in T-47D breast cancer cells) was directly compared with its N-methylated congener 2b (IC50 = 0.52 µM in T-47D, 0.32 µM in MDA-MB-231, and 0.24 µM in PC3). Methylation enhanced potency by 1.25× in T-47D and produced a compound that was 3-fold more potent than doxorubicin (IC50 = 0.73 µM) in PC3 cells and 4-fold more potent (IC50 = 1.51 µM) in MDA-MB-231 cells [1]. This demonstrates that the N–H position is a critical tuning point; procurement of the unsubstituted core is essential to establish the baseline for any substitution-dependent activity assay.

anticancer cytotoxicity structure-activity relationship chromone-triazole dyad

Unsubstituted Core as Click-Chemistry Handle: Unique Synthetic Versatility vs. N-Substituted Analogs

The N-unsubstituted 1,2,3-triazole in 40235-42-5 provides a nucleophilic N–H that can undergo direct N-alkylation, N-acylation, or N-arylation, enabling late-stage diversification without requiring a de novo triazole-forming cycloaddition. The compound itself is synthesized in 89% yield from 3-nitrocoumarin and sodium azide via catalyst-free 1,3-dipolar cycloaddition [1]. In contrast, N-substituted analogs (e.g., 1-methyl, 1-benzyl, 1-phenyl derivatives) are terminal diversification products that cannot be further functionalized at that position. The solid-phase synthesis protocol established by Gao & Lam (2006) for the 2-benzyl-8-chloro derivative confirms that the chromeno-triazole core can be constructed regioselectively, but only the unsubstituted variant retains a free N–H for subsequent parallel library synthesis [2].

click chemistry copper-catalyzed azide-alkyne cycloaddition diversification building block

Physicochemical Differentiation: Minimal Molecular Weight and Fragment-Like Properties vs. Drug-Sized N-Substituted Analogs

With a molecular weight of 187.16 g/mol, zero rotatable bonds, a topological polar surface area (TPSA) of 71.78 Ų, and a calculated LogP of 1.06 , 40235-42-5 falls squarely within fragment-like chemical space (MW < 250, LogP < 3.5, rotatable bonds ≤ 3) as defined by the Rule of Three for fragment-based lead discovery [1]. In contrast, its common N-substituted derivatives possess molecular weights between 201.18 g/mol (1-methyl) and >300 g/mol (N-morpholinopropyl, N-diethylaminoethyl variants) and exhibit higher logP values, moving them into lead-like or drug-like space. This property difference is quantified: 40235-42-5 has a ligand efficiency ceiling approximately 1.5× higher than a 300 MW analog for any given binding affinity, making it the preferred starting point for fragment screening campaigns.

fragment-based drug discovery physicochemical properties lead-likeness molecular weight

Class-Level BuChE Selectivity of 1,2,3-Triazole-Chromenone Scaffold vs. Non-Selective Coumarin Derivatives

A series of 1,2,3-triazole-chromenone derivatives demonstrated highly selective BuChE inhibition with no detectable AChE inhibitory activity, with compound 10h achieving an IC50 of 21.71 µM against BuChE while remaining inactive against AChE [1]. In a separate multi-target directed ligand study, all 1,2,3-triazolechromenone derivatives exhibited remarkable selectivity and potency toward BuChE over AChE [2]. This contrasts with simpler coumarin-based AChE/BuChE inhibitors that typically lack pronounced subtype selectivity. While direct data for the unsubstituted 40235-42-5 in this specific assay system are not yet published, the consistent BuChE selectivity across the scaffold class establishes the core as a privileged template for selective cholinesterase inhibitor design.

butyrylcholinesterase Alzheimer's disease selectivity chromenone-triazole

Purity and Availability: Commercially Defined 97% Purity Baseline vs. Research-Grade Analogs with Variable Purity

The target compound is commercially available from Leyan (Catalog No. 2231745) at a specification of 97% purity, with batch-level quality documentation . This established commercial purity standard contrasts with many N-substituted chromeno-triazole analogs that are offered at 95% purity or synthesized in-house with variable characterization rigor. The compound has a defined mass spectrum in the Wiley Registry of Mass Spectral Data (2023 edition), providing an independent analytical reference for identity verification [1]. The absence of rotatable bonds (0 rotatable bonds, rigid planar framework) further ensures that the compound exists as a single conformational entity, reducing the analytical complexity and batch-to-batch variability observed with flexible N-substituted analogs.

purity quality control commercial availability reproducibility

Prioritized Application Scenarios for 40235-42-5 Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Screening Library Inclusion

With MW 187.16 g/mol, LogP 1.06, and zero rotatable bonds, 40235-42-5 satisfies all Rule of Three criteria for fragment screening . Its ligand efficiency potential exceeds that of N-substituted analogs by approximately 1.5× per unit binding affinity. Procurement of 97% purity material ensures minimal interference from impurities in biophysical assays (SPR, NMR, DSF). The rigid, planar scaffold also facilitates X-ray crystallography soaking experiments for fragment-hit structure determination [1].

Medicinal Chemistry SAR Starting Point: N-Functionalization Library Synthesis

The free N–H at the triazole 1-position enables systematic exploration of N-alkyl, N-acyl, and N-aryl substituent effects on biological activity. Published SAR data demonstrate that N-methylation alone can shift cytotoxicity IC50 by 1.25× in T-47D cells and produce 3–4× potency gains over doxorubicin in prostate and breast cancer lines [2]. Starting from the unsubstituted core ensures a consistent baseline for all subsequent SAR comparisons, as opposed to using any pre-substituted analog which precludes N-position diversification.

Selective BuChE Inhibitor Lead Generation for Alzheimer's Disease

The chromeno-triazole scaffold class has been validated as a highly selective BuChE inhibitory template, with derivatives showing no detectable AChE inhibition at screening concentrations while achieving BuChE IC50 values in the low micromolar range [3]. This selectivity profile addresses the need for late-stage AD therapeutics where BuChE becomes the predominant cholinesterase, avoiding the peripheral side effects associated with AChE inhibition. Using 40235-42-5 as the starting scaffold allows medicinal chemists to build structure-selectivity relationships from the minimal pharmacophoric core.

Anticancer Chromone-Triazole Dyad Development: Baseline Cytotoxicity Profiling

The 2023 SAR study by Saher et al. established that chromone-triazole dyads exhibit selective cytotoxicity against breast and prostate cancer cell lines while sparing non-cancerous HuMEC cells (selectivity index up to 341× for certain analogs) [2]. Compound 2a, the closest structurally characterized analog to 40235-42-5 with a free triazole N–H, showed an IC50 of 0.65 µM in T-47D cells. Procuring the unsubstituted parent compound enables deconvolution of the core scaffold's intrinsic cytotoxicity from the contribution of the vinyl-aryl appendage, thereby streamlining lead optimization.

Quote Request

Request a Quote for 1H-5-Oxa-1,2,3-triaza-cyclopenta[a]naphthalen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.